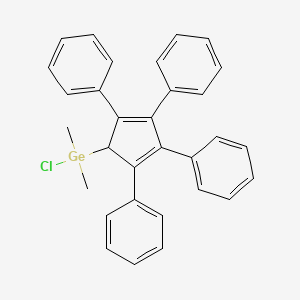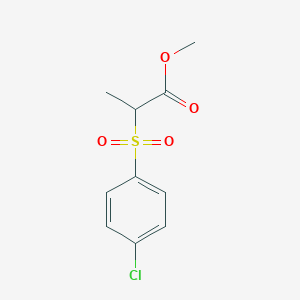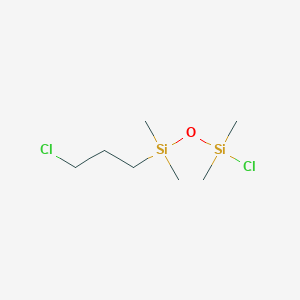![molecular formula C21H20FNO B14368247 2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide CAS No. 90299-08-4](/img/structure/B14368247.png)
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is an organic compound that features a fluorinated phenyl group and a naphthyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 2-naphthylpropan-2-amine.
Acylation Reaction: The 2-fluoroaniline undergoes acylation with acetic anhydride to form 2-(2-fluorophenyl)acetamide.
Coupling Reaction: The 2-(2-fluorophenyl)acetamide is then coupled with 2-naphthylpropan-2-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The fluorinated phenyl group and naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. The acetamide moiety can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Fluorophenyl)acetamide
- Naphthalen-2-ylpropan-2-amine
- 2-(2-Fluorophenyl)-2-oxoethylmalononitrile
Uniqueness
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is unique due to the combination of its fluorinated phenyl group and naphthyl group, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where such properties are highly desirable.
Eigenschaften
CAS-Nummer |
90299-08-4 |
|---|---|
Molekularformel |
C21H20FNO |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-N-(2-naphthalen-2-ylpropan-2-yl)acetamide |
InChI |
InChI=1S/C21H20FNO/c1-21(2,18-12-11-15-7-3-4-8-16(15)13-18)23-20(24)14-17-9-5-6-10-19(17)22/h3-13H,14H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
KLMUPSSJTQRJCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)

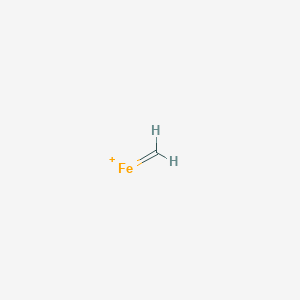
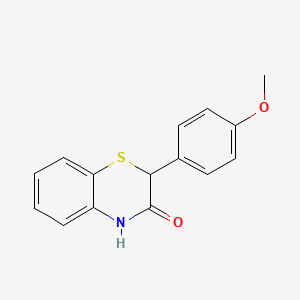
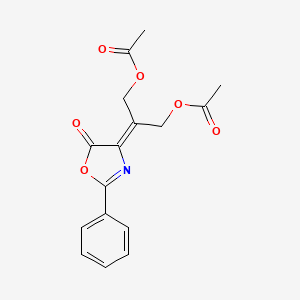
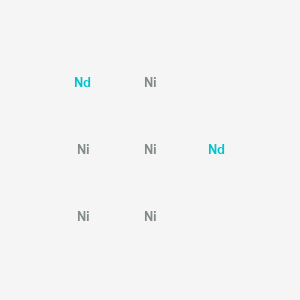
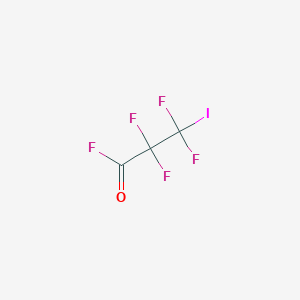
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)

![(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B14368233.png)
